N-Fmoc-2-chloro-D-homophenylalanine
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Overview
Description
N-Fmoc-2-chloro-D-homophenylalanine: is a derivative of phenylalanine, a common amino acid. The compound is often used in peptide synthesis due to its unique properties, including the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a chlorine-substituted phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-2-chloro-D-homophenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of D-phenylalanine is protected using the Fmoc group.
Chlorination: The phenyl ring is chlorinated to introduce the 2-chloro substituent.
Purification: The compound is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-2-chloro-D-homophenylalanine: can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinones.
Reduction: The carbonyl group in the Fmoc protecting group can be reduced.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution may introduce various functional groups.
Scientific Research Applications
N-Fmoc-2-chloro-D-homophenylalanine: has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins.
Biology: Studied for its role in protein-protein interactions.
Medicine: Investigated for potential therapeutic applications.
Industry: Used in the production of pharmaceuticals and biotechnological products.
Mechanism of Action
The mechanism of action of N-Fmoc-2-chloro-D-homophenylalanine involves its interaction with specific molecular targets. The Fmoc group protects the amino group during peptide synthesis, allowing for selective reactions at other sites. The chlorine-substituted phenyl ring may interact with various enzymes or receptors, influencing biological activity.
Comparison with Similar Compounds
Similar Compounds
Fmoc-D-Phenylalanine: Lacks the chlorine substituent.
Fmoc-L-Hph(2-Cl)-OH: The L-enantiomer of the compound.
Boc-D-Hph(2-Cl)-OH: Uses a different protecting group (tert-butyloxycarbonyl).
Uniqueness
N-Fmoc-2-chloro-D-homophenylalanine: is unique due to the combination of the Fmoc protecting group and the chlorine-substituted phenyl ring. This combination provides specific chemical and biological properties that are valuable in peptide synthesis and other applications.
Properties
IUPAC Name |
(2R)-4-(2-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClNO4/c26-22-12-6-1-7-16(22)13-14-23(24(28)29)27-25(30)31-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h1-12,21,23H,13-15H2,(H,27,30)(H,28,29)/t23-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMSWSOHEVKDLP-HSZRJFAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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